molecular formula C27H25NO7 B2703081 3,4,5-trimethoxy-N-(2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)benzamide CAS No. 929413-09-2

3,4,5-trimethoxy-N-(2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)benzamide

Cat. No.: B2703081
CAS No.: 929413-09-2
M. Wt: 475.497
InChI Key: ATSYQBSICFIIGI-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)benzamide is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a benzofuran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Coupling with Benzamide: The final step involves coupling the benzofuran derivative with a benzamide moiety through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable electrophiles.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
  • 3,4,5-trimethoxy-N-(3-methylphenyl)benzamide

Uniqueness

3,4,5-trimethoxy-N-(2-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl)benzamide is unique due to its specific structural features, including the benzofuran moiety and the arrangement of methoxy groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO7/c1-15-20-14-18(28-27(30)17-12-22(32-3)26(34-5)23(13-17)33-4)8-11-21(20)35-25(15)24(29)16-6-9-19(31-2)10-7-16/h6-14H,1-5H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSYQBSICFIIGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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